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Compound of Interest

Compound Name: Oleyl bromide

Cat. No.: B041931

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance
(NMR) spectral data for oleyl bromide against its precursors, oleyl alcohol, and a related
derivative, oleoyl chloride. This analysis serves to validate the structure of oleyl bromide by
examining the predictable chemical shift changes upon substitution of the hydroxyl and chloro

groups with bromine.

Key Chemical Shift Comparisons

The validation of the oleyl bromide structure hinges on two key regions of the 13C NMR
spectrum: the chemical shift of the carbon directly bonded to the halogen or oxygen (C1) and
the shifts of the olefinic carbons (C9 and C10).
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Carbon
Position

Oleyl Alcohol
(Predicted,

ppm)

Oleoyl
Chloride
(Predicted,

ppm)

Oleyl Bromide
(Predicted,

ppm)

Key
Observations

C1 (-CH2-X)

The C1 carbon
experiences a
significant upfield
shift when
moving from the
more
electronegative
oxygen in oleyl
alcohol to the
less
electronegative
chlorine and
bromine. The
bromine atom's
"heavy atom
effect”
contributes to the
most substantial
upfield shift, a
key indicator of
successful

bromination.

C9 & C10 (=CH-)

~130

~130

~130

The chemical
shifts of the
double-bonded
carbons are
expected to
remain relatively
consistent across
the three
compounds, as

the substitution
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occurs at the end
of the long alkyl
chain, having a
negligible
electronic effect
on the distant
double bond.

Experimental Data Comparison

While a publicly available, experimentally confirmed 13C NMR spectrum for oleyl bromide is

not readily accessible, we can predict its spectral characteristics based on established

principles and data from analogous compounds. The following table presents a comparison of

predicted 13C NMR chemical shifts for oleyl bromide with experimental data for oleyl alcohol

and oleoyl chloride.

Carbon Position

Oleyl Alcohol
(Experimental,

ppm)

Oleoyl Chloride
(Experimental,

ppm)

Oleyl Bromide
(Predicted, ppm)

C1 62.7 47.1 ~33-36

C2 32.8 34.5 ~32-34

C3 25.8 25.0 ~28-30

C8 29.2 29.1 ~29

C9 129.9 129.8 ~130

C10 129.9 130.0 ~130

Cl1 29.8 29.7 ~29

C17 31.9 31.9 ~32

C18 14.1 141 ~14
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Experimental Protocols
Standard 13C NMR Spectroscopy

A standard proton-decoupled 13C NMR experiment is typically sufficient for the structural

validation of oleyl bromide.

Sample Preparation:

Dissolve approximately 50-100 mg of the oleyl bromide sample in 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDClIs).[1]

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex
mixer.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube to remove any particulate matter.[2]

Instrument Parameters (Typical for a 400 MHz Spectrometer):

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments).[3]

Solvent: CDClsz

Temperature: 298 K

Spectral Width: 0 to 220 ppm
Acquisition Time: 1-2 seconds
Relaxation Delay (d1): 2 seconds|3]

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.[4]

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).
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e Phase the spectrum to obtain pure absorption lineshapes.

o Calibrate the chemical shift scale using the solvent peak (CDClIs at 77.16 ppm) as a
reference.

o Perform baseline correction to ensure a flat baseline.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of oleyl
bromide using 13C NMR spectroscopy.
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Caption: Workflow for Oleyl Bromide Structure Validation.

This systematic approach, combining experimental data acquisition with comparative analysis
against known and predicted values, provides a robust method for the structural confirmation of
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oleyl bromide. The significant upfield shift of the C1 carbon is the most telling piece of
evidence for the successful synthesis of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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